![molecular formula C13H10F3N3O2 B2506576 2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide CAS No. 477862-81-0](/img/structure/B2506576.png)
2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a cyano group, and a hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Applications De Recherche Scientifique
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide involves its interaction with various molecular targets. The cyano and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the trifluoromethyl group in 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide makes it unique and contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
477862-81-0 |
|---|---|
Formule moléculaire |
C13H10F3N3O2 |
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
2-cyano-N-[(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)11(20)8-10(9-4-2-1-3-5-9)18-19-12(21)6-7-17/h1-5H,6,8H2,(H,19,21) |
Clé InChI |
VFHMFYCKJAIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


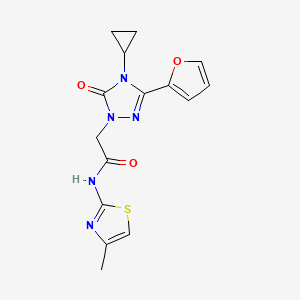
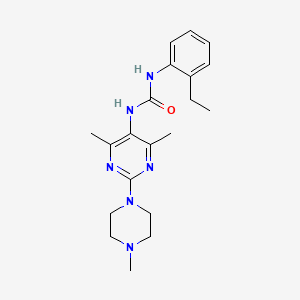
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
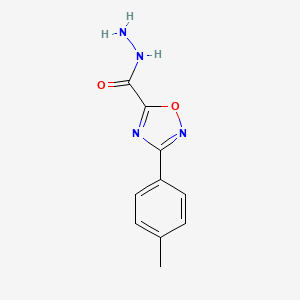
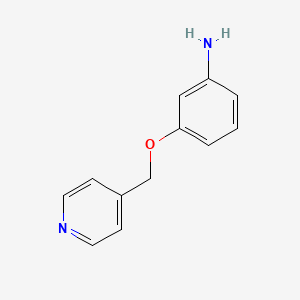
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2506501.png)


![5-methyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2506507.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)
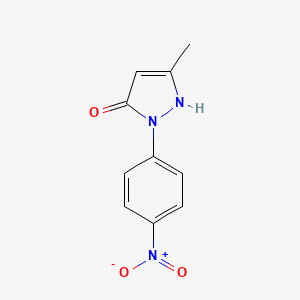
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)
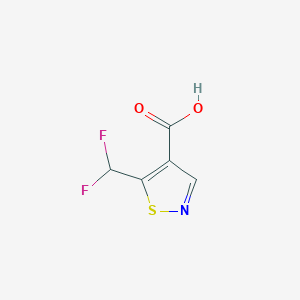
![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)
